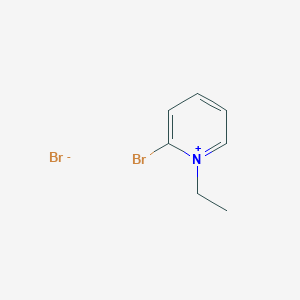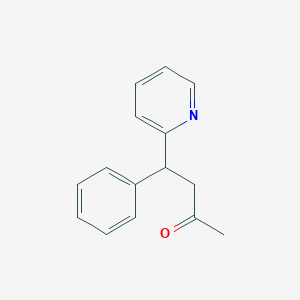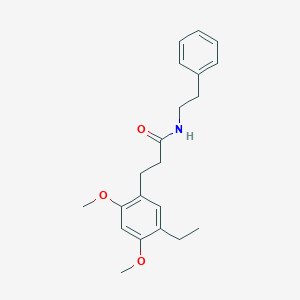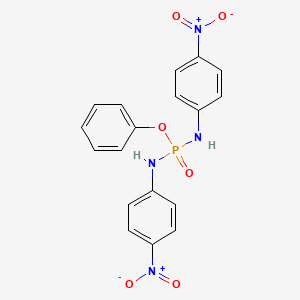
Phenyl N,N'-bis(4-nitrophenyl)phosphorodiamidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group bonded to a phenyl ring and two 4-nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate typically involves the reaction of phenyl phosphorodichloridate with 4-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation products include nitroso and hydroxylamine derivatives.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield various substituted phosphorodiamidates depending on the nucleophile used.
科学研究应用
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
作用机制
The mechanism of action of Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The nitro groups play a crucial role in these interactions, as they can undergo redox reactions that alter the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- Bis(4-nitrophenyl) phosphate
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrophenol
Uniqueness
Phenyl N,N’-bis(4-nitrophenyl)phosphorodiamidate is unique due to its specific combination of a phosphorodiamidate group with nitrophenyl substituents. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in similar compounds.
属性
CAS 编号 |
81018-41-9 |
|---|---|
分子式 |
C18H15N4O6P |
分子量 |
414.3 g/mol |
IUPAC 名称 |
4-nitro-N-[(4-nitroanilino)-phenoxyphosphoryl]aniline |
InChI |
InChI=1S/C18H15N4O6P/c23-21(24)16-10-6-14(7-11-16)19-29(27,28-18-4-2-1-3-5-18)20-15-8-12-17(13-9-15)22(25)26/h1-13H,(H2,19,20,27) |
InChI 键 |
YWKFCRFEHHCIRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


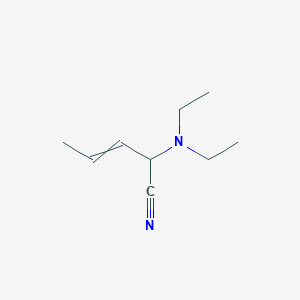
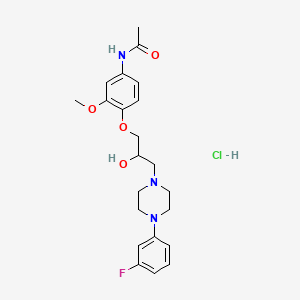
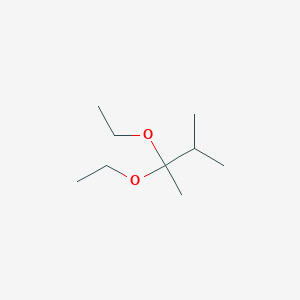
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
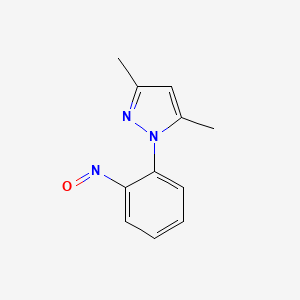
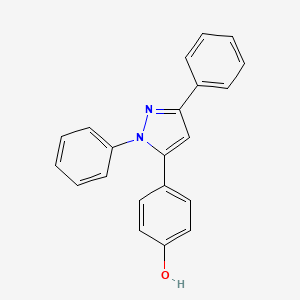
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
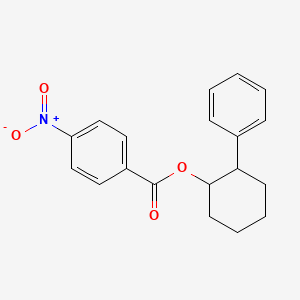
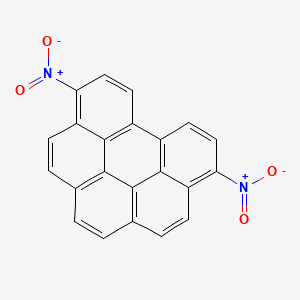

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
